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Compound of Interest

Compound Name: 3-Methyl-chuangxinmycin

Cat. No.: B1228106

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis,
and isolation of 3-Methyl-chuangxinmycin (MCM), a novel analogue of the antibiotic
chuangxinmycin. This document is intended for researchers, scientists, and drug development
professionals interested in the expanding family of tryptophanyl-tRNA synthetase inhibitors and
their potential therapeutic applications, particularly in the context of Mycobacterium
tuberculosis.

Executive Summary

3-Methyl-chuangxinmycin is a new congener of the known antibiotic chuangxinmycin (CM),
discovered from the actinomycete Actinoplanes tsinanensis CPCC 200056.[1][2] Its structure is
characterized by a unique dihydrothiopyrano[4,3,2-cd]indole scaffold with an additional methyl
group at the C-3 position. The discovery of MCM has been facilitated by modern analytical
techniques and an understanding of the chuangxinmycin biosynthetic pathway. It has been
demonstrated that MCM can be generated through an iterative methylation process from CM,
catalyzed by the vitamin B12-dependent radical SAM enzyme CxnA/Al. While exhibiting
reduced activity against many Gram-positive and Gram-negative bacteria compared to its
parent compound, MCM, along with CM and its precursor 3-demethylchuangxinmycin (DCM or
norchuangxinmycin, NCM), shows significant activity against Mycobacterium tuberculosis,
including drug-resistant strains. This suggests a potential alternative mechanism of action

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1228106?utm_src=pdf-interest
https://www.benchchem.com/product/b1228106?utm_src=pdf-body
https://www.benchchem.com/product/b1228106?utm_src=pdf-body
https://searchit.libraries.wsu.edu/discovery/fulldisplay/cdi_proquest_miscellaneous_3153843575/01ALLIANCE_WSU:WSU
https://pmc.ncbi.nlm.nih.gov/articles/PMC12087186/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

against this important pathogen. This guide details the discovery, biosynthetic logic, and
methodologies for the production and isolation of this promising new molecule.

Discovery and Bioactivity
Identification of a New Congener

3-Methyl-chuangxinmycin was identified as a naturally occurring analogue of chuangxinmycin
from the fermentation broths of Actinoplanes tsinanensis CPCC 200056.[1][2] Its structure was
elucidated through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic
Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

Antimicrobial Activity

The chuangxinmycin family of compounds are known inhibitors of bacterial tryptophanyl-tRNA
synthetase (TrpRS). While the C-3 methyl group in chuangxinmycin is considered important for
its broad-spectrum antibacterial activity, its absence in norchuangxinmycin (NCM/DCM) leads
to a significant reduction or loss of activity against many common bacteria.[3] However, both
CM and NCM retain potent activity against Mycobacterium tuberculosis. 3-Methyl-
chuangxinmycin also demonstrates significant activity against M. tuberculosis H37Rv and
clinically isolated isoniazid/rifampin-resistant strains, suggesting its potential as a lead
compound for anti-tuberculosis drug development.[1][2]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Chuangxinmycin Analogues
against M. tuberculosis

MIC against M.
Compound Abbreviation tuberculosis H37Rv

(ng/mL)
Chuangxinmycin CM 0.78-1
Norchuangxinmycin NCM/DCM 0.78 -4

Data not explicitly quantified in
3-Methyl-chuangxinmycin MCM reviewed literature but

described as "significant”
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Note: Specific MIC values for MCM against M. tuberculosis were not available in the reviewed
literature, though its activity is noted as significant. Further studies are required to quantify its
precise potency.

Biosynthesis of 3-Methyl-chuangxinmycin

The biosynthesis of chuangxinmycin and its analogues originates from the amino acid L-
tryptophan. The pathway involves a series of enzymatic modifications to construct the
characteristic tricyclic core. The final steps, which are crucial for the generation of CM and
MCM, involve methylation reactions catalyzed by a radical S-adenosylmethionine (SAM)
enzyme.

The Chuangxinmycin Biosynthetic Pathway

The biosynthesis of the core scaffold involves several key enzymatic steps:

Transamination: The pathway initiates with the conversion of L-tryptophan to its
corresponding a-keto acid by a PLP-dependent aminotransferase, CxnB.

» Sulfur Incorporation: A deubiquitinase-like sulfurtransferase, CxnF, and a ubiquitin-like sulfur
carrier protein, CxnE, facilitate the incorporation of sulfur.

e Reduction: The resulting thione is reduced by an NAD(P)H-dependent reductase, CxnC.

o Cyclization: A cytochrome P450 enzyme, CxnD, catalyzes an intramolecular C-S bond
formation to yield the dihydrothiopyrano[4,3,2-cd]indole skeleton of norchuangxinmycin
(NCM).

 First Methylation: The vitamin B12-dependent radical SAM methyltransferase, CxnA/Al,
catalyzes the C3-methylation of NCM to produce chuangxinmycin (CM).

Iterative Methylation to 3-Methyl-chuangxinmycin

The discovery of MCM revealed that the methyltransferase CxnA/Al can perform a second
methylation event on chuangxinmycin, leading to the formation of 3-Methyl-chuangxinmycin.
This iterative methylation capability of CxnA/Al highlights a unique feature of this biosynthetic
pathway.
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Biosynthetic pathway of chuangxinmycin and 3-Methyl-chuangxinmycin.

Experimental Protocols
Fermentation and Production

An engineered strain of A. tsinanensis was used for scaled-up production.

Strain:Actinoplanes tsinanensis 200056/2027-CxnR (engineered for enhanced production).

e Fermentation Medium (M2): (Composition details would be inserted here if publicly
available).

e Culture Conditions: Fermentation was carried out in a 42 L fermenter containing 20 L of liquid
medium M2.

e Yields: In this scaled-up fermentation, the yield of chuangxinmycin reached 301 mg/L, with a
3-Methyl-chuangxinmycin yield of 19 mg/L.[3]

A heterologous expression system was used to demonstrate the iterative methylation.
e Host Strain:Streptomyces coelicolor M1152 overexpressing the CxnA/Al enzyme.
e Procedure:

o A solution of 0.25 mg of chuangxinmycin in 50 pL of methanol, diluted with 500 pL of
sterile water, was spread onto a plate (6.0 cm diameter) containing 8.0 mL of fermentation
medium cultured with the recombinant S. coelicolor M1152 for 2 days at 28 °C.[4]
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o The plates were incubated for an additional 5-7 days at 28 °C to allow for the conversion
of CM to MCM.[4]

o The plate culture was then collected for extraction and analysis.[4]

Isolation and Purification

The following is a general protocol for the isolation of chuangxinmycin and its analogues from

fermentation broth.

o Extraction: The fermentation broth is extracted with an equal volume of ethyl acetate
(EtOAC). The organic phase, containing the compounds of interest, is collected and

concentrated under reduced pressure to yield a crude extract.

o Chromatographic Purification: The crude extract is subjected to chromatographic separation.
While specific details for MCM purification are not fully published, a typical approach would

involve:

o Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column
and eluted with a solvent gradient (e.g., dichloromethane-methanol) to separate fractions

based on polarity.

o Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing MCM
are further purified by preparative HPLC on a C18 column with a suitable mobile phase
(e.g., a gradient of acetonitrile in water) to yield the pure compound.
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General workflow for the isolation of 3-Methyl-chuangxinmycin.

Structure Elucidation Data

The structure of 3-Methyl-chuangxinmycin was confirmed by HR-MS and NMR spectroscopy.

Table 2: Spectroscopic Data for 3-Methyl-chuangxinmycin

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1228106?utm_src=pdf-body-img
https://www.benchchem.com/product/b1228106?utm_src=pdf-body
https://www.benchchem.com/product/b1228106?utm_src=pdf-body
https://www.benchchem.com/product/b1228106?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Data Type Value
Appearance White amorphous powder
Molecular Formula C13H14N202S

m/z [M+H]* (Data not explicitly provided in
HR-ESI-MS _ ]
reviewed literature)

5 10.03 (s, NH-6), 7.21 (s, H-5), 7.15 (d, J=8.0
1H NMR (DMSO-ds, MHz) Hz, H-8), 7.03 (dd, J=8.0, 7.2 Hz, H-9), 6.82 (d,
J=7.2 Hz, H-10), 1.53 (s, H3-15)

13C NMR (DMSO-ds, MHz) 5 34.9 (C-3), 26.7 (C-15)

Note: The provided NMR data highlights the key signals confirming the structure, particularly
the additional methyl group (dH 1.53, 8C 26.7) and the quaternary carbon at C-3 (8C 34.9).

Conclusion and Future Outlook

The discovery of 3-Methyl-chuangxinmycin expands the chemical diversity of the
chuangxinmycin family of antibiotics and provides new insights into the catalytic promiscuity of
the CxnA/Al radical SAM methyltransferase. The significant activity of MCM against M.
tuberculosis warrants further investigation into its precise mechanism of action and its potential
as a scaffold for the development of novel anti-tubercular agents. The successful high-yield
production in an engineered host demonstrates the feasibility of supplying sufficient quantities
of this compound for preclinical studies. Future research should focus on obtaining a complete
bioactivity profile, including specific MIC values against a broader panel of mycobacterial
strains, and exploring the structure-activity relationship of the C-3 gem-dimethyl substitution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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